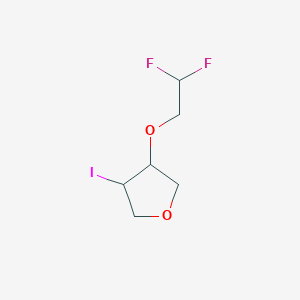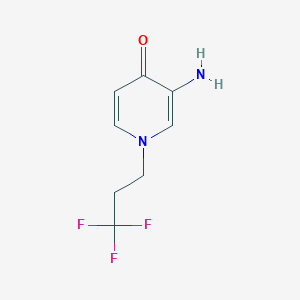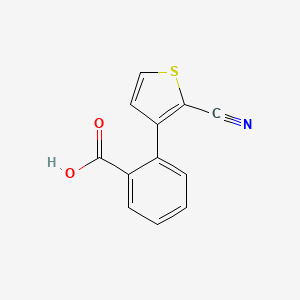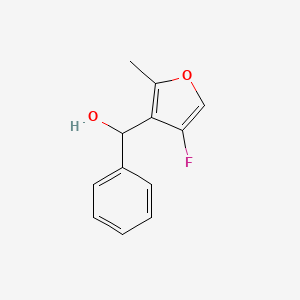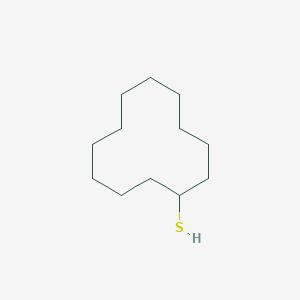
Cyclododecanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecanethiol is an organic compound with the molecular formula C₁₂H₂₄S. It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its twelve-carbon ring structure, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclododecanethiol can be synthesized through several methods. One common approach involves the reaction of cyclododecane with sulfur and a reducing agent. Another method includes the reduction of cyclododecanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors that allow for precise control of reaction parameters. The use of catalysts such as nickel or palladium can enhance the efficiency of the synthesis process. The final product is usually purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclododecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanesulfonic acid.
Reduction: Reduction reactions can yield cyclododecane.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine are typically employed.
Major Products:
Oxidation: Cyclododecanesulfonic acid.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecanes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Cyclododecanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of nanoparticles and as a ligand in coordination chemistry.
Biology: this compound can be used to modify biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of cyclododecanethiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group (-SH) is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and addition reactions. This reactivity allows this compound to act as a stabilizer and modifier in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanethiol: Similar in structure but with a linear chain instead of a cyclic one.
Cyclododecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Dodecyl Mercaptan: Another thiol compound with a linear chain structure.
Uniqueness: Cyclododecanethiol’s cyclic structure provides unique steric and electronic properties that differentiate it from linear thiols. This structure allows for different reactivity patterns and makes it suitable for specific applications where linear thiols may not be effective .
Eigenschaften
CAS-Nummer |
7447-11-2 |
|---|---|
Molekularformel |
C12H24S |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
cyclododecanethiol |
InChI |
InChI=1S/C12H24S/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
InChI-Schlüssel |
XDQHLVSMADKFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


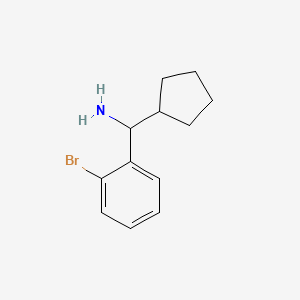
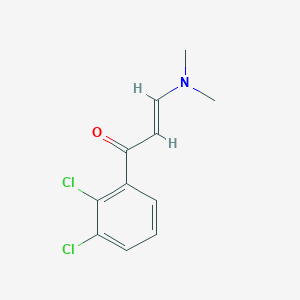
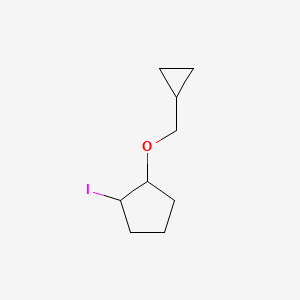
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
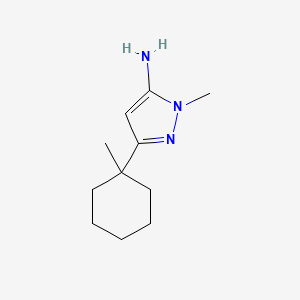
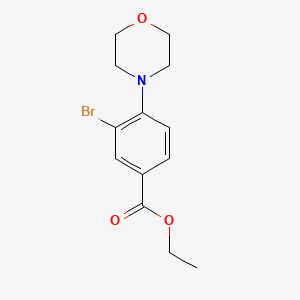
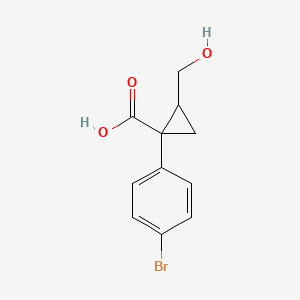
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
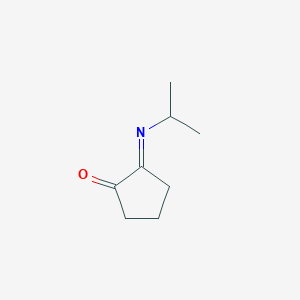
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
